6-Methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Overview
Description
6-Methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group and a boronic ester group. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the coupling of a halogenated quinoline with a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the quinoline ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a quinoline ring.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features an isopropoxy group instead of a methoxy group.
Uniqueness
6-Methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to the presence of both a quinoline ring and a boronic ester group. This combination imparts distinct chemical reactivity and versatility, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C16H20BNO3 |
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Molecular Weight |
285.1 g/mol |
IUPAC Name |
6-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)13-10-12(19-5)9-11-7-6-8-18-14(11)13/h6-10H,1-5H3 |
InChI Key |
GVHAHBYEFMOXSE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CC=C3)OC |
Origin of Product |
United States |
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